tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride
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Overview
Description
tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride: is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, the compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
- tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate
- tert-butyl methyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate
- tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness: The uniqueness of tert-butyl N-methyl-N-{5-oxa-2-azaspiro[3.4]octan-7-yl}carbamate hydrochloride lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H23ClN2O3 |
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Molecular Weight |
278.77 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14(4)9-5-12(16-6-9)7-13-8-12;/h9,13H,5-8H2,1-4H3;1H |
InChI Key |
ZMZIRIDGYPMQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CNC2)OC1.Cl |
Origin of Product |
United States |
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